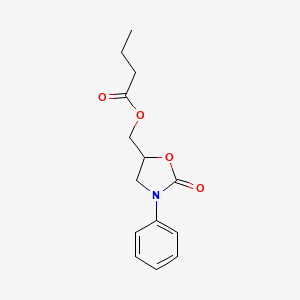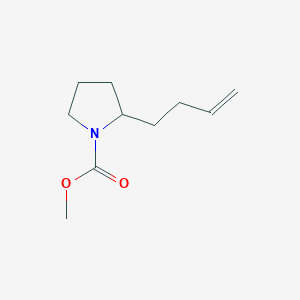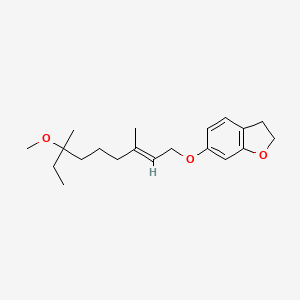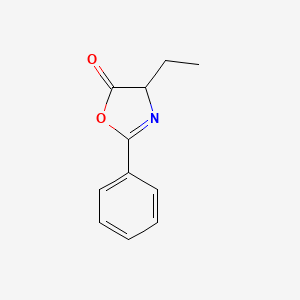![molecular formula C8H5ClINO B12890487 4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
4-(Chloromethyl)-2-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-iodobenzo[d]oxazole typically involves the reaction of 2-iodobenzo[d]oxazole with chloromethylating agents. One common method is the reaction of 2-iodobenzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated benzoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives with various functional groups.
Oxidation Reactions: Formation of oxazole derivatives with higher oxidation states.
Reduction Reactions: Formation of deiodinated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-iodobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Biological Research: Investigated for its potential as a probe in biochemical assays and as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-iodobenzo[d]oxazole involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodine atom can participate in halogen bonding interactions, enhancing the binding affinity of the compound to its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
4-Chloromethyl-oxazole: Lacks the iodine atom, making it less versatile in certain synthetic applications.
2-Iodo-1,3-benzoxazole: Similar structure but without the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-iodobenzo[d]oxazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding properties. This dual functionality allows for a wider range of chemical modifications and interactions with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C8H5ClINO |
|---|---|
Peso molecular |
293.49 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2 |
Clave InChI |
AUCRZZQSOVKYJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)




